molecular formula C17H16N2O6 B2630283 methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 341966-26-5

methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2630283
CAS No.: 341966-26-5
M. Wt: 344.323
InChI Key: GFRDWOIHSRGSFD-NVMNQCDNSA-N
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Description

Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyran ring, a benzoylamino group, and a methoxyiminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research .

Properties

IUPAC Name

methyl 5-benzamido-2-[(2Z)-2-methoxyiminoethyl]-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-23-16(21)12-10-13(17(22)25-14(12)8-9-18-24-2)19-15(20)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20)/b18-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDWOIHSRGSFD-NVMNQCDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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